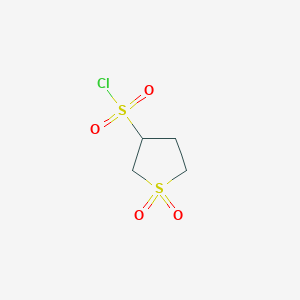

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Description

The exact mass of the compound Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAOPMCGCFWIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378201 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-47-8 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), a pivotal reagent in the synthesis of complex sulfonamides for pharmaceutical applications. Moving beyond a simple datasheet, this document elucidates the synthesis, reactivity, and practical application of this compound, grounded in established chemical principles and supported by detailed experimental insights.

Compound Profile and Physicochemical Properties

This compound, also known as 1,1-dioxothiolane-3-sulfonyl chloride, is a bifunctional molecule featuring a stable sulfone group within a five-membered aliphatic ring and a reactive sulfonyl chloride moiety.[1][2] This unique structural arrangement offers a valuable building block for medicinal chemists.

| Property | Value | Source |

| CAS Number | 17115-47-8 | [1] |

| Molecular Formula | C₄H₇ClO₄S₂ | [1] |

| Molecular Weight | 218.68 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 112-113 °C | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, under inert atmosphere | [3] |

The sulfone group imparts polarity and rigidity to the core structure, while the sulfonyl chloride serves as a highly electrophilic handle for the construction of sulfonamide linkages, a prevalent motif in a wide array of therapeutic agents.[4]

Synthesis and Mechanism

The principal synthetic route to this compound is the electrophilic chlorosulfonation of sulfolane (tetrahydrothiophene 1,1-dioxide).[5][6] This reaction leverages the stability of the sulfolane ring and the potent reactivity of chlorosulfonic acid.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the activated C-H bonds of the sulfolane ring. Although aliphatic, the electron-withdrawing nature of the sulfone group deactivates the adjacent α-protons, directing the substitution to the β-position. The electrophile is believed to be SO₂Cl⁺, generated in situ from chlorosulfonic acid.[7]

Caption: Mechanism of Sulfolane Chlorosulfonation.

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the desired product is obtained with high purity.

Materials:

-

Sulfolane (Tetrahydrothiophene 1,1-dioxide, CAS 126-33-0)

-

Chlorosulfonic acid (CAS 7790-94-5)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sulfolane (1 equivalent). Dissolve the sulfolane in anhydrous dichloromethane.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.[6] Vigorous HCl gas evolution will be observed; ensure the reaction is conducted in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by taking a small aliquot, quenching it carefully in ice water, extracting with an organic solvent, and analyzing by TLC or ¹H NMR to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture again to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This is a highly exothermic quench.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound as a crystalline solid.

Chemical Reactivity and Applications in Drug Discovery

The utility of this reagent stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety, which can act as a hydrogen bond acceptor and improve physicochemical properties.[4]

Caption: General Synthesis of Sulfonamides.

While specific drug synthesis examples explicitly citing CAS 17115-47-8 are not readily found in public literature, its structural motif is highly relevant. The sulfolane core is a bioisostere for other cyclic systems, and its incorporation into drug candidates can modulate properties like solubility, metabolic stability, and target binding. The primary application is in the synthesis of diverse libraries of sulfonamides for screening against various biological targets.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical. The following are the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet pattern for the aliphatic protons of the tetrahydrothiophene ring. The electron-withdrawing effects of the two sulfonyl groups will shift these protons downfield.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH-SO₂Cl | ~4.0 - 4.5 | Multiplet |

| CH₂ adjacent to SO₂ | ~3.2 - 3.8 | Multiplet |

| Other CH₂ | ~2.2 - 2.8 | Multiplet |

Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.

¹³C NMR Spectroscopy

The carbon NMR will display four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-SO₂Cl | ~65 - 75 |

| C adjacent to SO₂ | ~50 - 60 |

| Other C | ~25 - 35 |

Note: Predicted values based on analogous structures. Actual shifts may vary depending on the solvent.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Functional Group | Absorption Wavenumber (cm⁻¹) | Intensity |

| S=O stretch (sulfonyl chloride) | 1370-1390 (asymmetric)1180-1200 (symmetric) | Strong |

| S=O stretch (sulfone) | 1300-1350 (asymmetric)1120-1160 (symmetric) | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| S-Cl stretch | 550-650 | Medium |

Safety and Handling

This compound is a reactive chemical that must be handled with appropriate precautions.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] Reacts with water and nucleophiles.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Avoid breathing dust/fumes. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of sulfonamides in drug discovery. Its synthesis from readily available sulfolane is straightforward, and its reactivity is predictable and robust. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the research and development of new therapeutic agents.

References

-

The Chemithon Corporation. Sulfonation and Sulfation Processes. Available from: [Link]

-

ResearchGate. How to carry out a sulfonation reaction?. Available from: [Link]

-

Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

PubChem. Sulfolane. National Institutes of Health. Available from: [Link]

-

University of Oregon. Chemical shifts. Available from: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available from: [Link]

-

Michigan State University. Infrared Spectroscopy. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. Available from: [Link]

-

Organic Syntheses. thiophenol. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 5. chemithon.com [chemithon.com]

- 6. researchgate.net [researchgate.net]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, and potential applications, with a focus on its role as a versatile chemical intermediate. The guide synthesizes available data with established principles of organic chemistry to offer field-proven insights into its handling, synthesis, and derivatization. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Introduction

This compound, also known as 3-(chlorosulfonyl)thiolane 1,1-dioxide, is a bifunctional organosulfur compound that has garnered interest in the pharmaceutical and materials science sectors. Its structure uniquely combines a saturated sulfolane ring with a reactive sulfonyl chloride moiety. The sulfolane ring, a stable and polar feature, can enhance the aqueous solubility and metabolic stability of parent molecules, a desirable attribute in drug design. Simultaneously, the sulfonyl chloride group serves as a highly reactive electrophilic handle for the introduction of the sulfolane scaffold onto a wide range of nucleophilic substrates. This dual functionality makes it a valuable building block in the synthesis of complex organic molecules.

This guide aims to provide a detailed exploration of the chemical properties of this compound, offering a foundational understanding for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental chemistry. This section outlines the key properties of this compound.

Identification and Structure

-

Chemical Name: this compound

-

Synonyms: 3-(Chlorosulfonyl)thiolane 1,1-dioxide, 1,1-Dioxothiolane-3-sulfonyl chloride[1]

-

Molecular Formula: C₄H₇ClO₄S₂[1]

-

Molecular Weight: 218.68 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physical Properties

Quantitative physical data for this compound is summarized in the table below.

| Property | Value | Source |

| Physical State | Solid, white to off-white powder | [2] |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 446.2 ± 34.0 °C (Predicted) | [3] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Data not available. Expected to be soluble in aprotic polar organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Reactive with protic solvents like water and alcohols. |

Spectroscopic Data (Representative)

While specific experimental spectra for this compound are not widely available in public databases, the following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.0-4.2 (m, 1H, CH-SO₂Cl)

-

δ 3.2-3.6 (m, 2H, CH₂-SO₂)

-

δ 2.8-3.1 (m, 2H, CH₂-CH)

-

δ 2.4-2.7 (m, 2H, CH₂-CH₂)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 65-70 (C-SO₂Cl)

-

δ 50-55 (CH₂-SO₂)

-

δ 25-30 (CH₂-CH)

-

δ 20-25 (CH₂-CH₂)

-

-

FT-IR (KBr, cm⁻¹):

-

~1370 and ~1170 (asymmetric and symmetric SO₂ stretching of the sulfonyl chloride)

-

~1320 and ~1120 (asymmetric and symmetric SO₂ stretching of the sulfolane ring)

-

~2950 (C-H stretching)

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This electrophilic center readily reacts with a variety of nucleophiles, providing a straightforward method for the introduction of the sulfolane moiety.

General Reactivity Profile

The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, prone to attack by both hard and soft nucleophiles.

Caption: General reaction scheme with nucleophiles.

Reactions with Nitrogen Nucleophiles (Sulfonamide Formation)

One of the most common applications of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids and are a key functional group in many pharmaceutical agents.

Experimental Protocol: Synthesis of a Representative Sulfonamide

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Reactions with Oxygen Nucleophiles (Sulfonate Ester Formation)

Alcohols and phenols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: Synthesis of a Representative Sulfonate Ester

-

To a stirred solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add this compound (1.2 eq) portion-wise.

-

Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to afford the pure sulfonate ester.

Synthesis

The synthesis of this compound is not widely reported in peer-reviewed literature, suggesting it may be a specialty chemical prepared via proprietary methods. However, a plausible synthetic route can be conceptualized based on established organic transformations. A likely pathway involves the oxidative chlorination of a suitable sulfur-containing precursor.

Caption: A plausible synthetic route to the title compound.

Conceptual Synthetic Protocol:

-

Precursor Synthesis: The starting material, tetrahydrothiophene-3-thiol 1,1-dioxide, would first need to be synthesized. This could potentially be achieved from commercially available starting materials through a multi-step sequence.

-

Oxidative Chlorination: The thiol precursor would then be subjected to oxidative chlorination. A common method for this transformation is the treatment of the thiol with chlorine gas in an aqueous acidic medium.[4] The reaction is typically performed at low temperatures to control its exothermicity.

-

Work-up and Purification: After the reaction is complete, the product would be extracted into an organic solvent. The organic layer would then be washed, dried, and concentrated. The final product would likely require purification by recrystallization or chromatography.

It is important to note that this is a conceptual pathway, and the actual experimental conditions would require careful optimization and adherence to strict safety protocols due to the hazardous nature of the reagents involved.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Based on safety data sheets for sulfonyl chlorides, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[5] It is also likely to be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of handling large quantities or generating dust, respiratory protection may be necessary.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a stable, polar sulfolane ring and a reactive sulfonyl chloride handle allows for the straightforward introduction of this desirable scaffold into a variety of molecular architectures. While detailed experimental data in the public domain is limited, this guide provides a solid foundation of its known properties, expected reactivity, and conceptual synthesis. As with any reactive chemical, proper handling and safety precautions are essential for its use in research and development.

References

-

PubChem. (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide: A Keystone Reagent in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS No. 17115-47-8), a pivotal yet often under-documented reagent in pharmaceutical and fine chemical synthesis. This document delves into the molecule's structural attributes, physicochemical properties, and critically, its synthesis and reactivity. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of this versatile building block. We will explore its role as a key intermediate for introducing the sulfolane-3-sulfonyl moiety, a pharmacophore increasingly recognized for its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Introduction: The Emerging Importance of the Sulfolane Moiety

The sulfolane (tetrahydrothiophene 1,1-dioxide) ring is a highly polar, chemically and thermally stable, aprotic scaffold.[1][2] While extensively utilized as an industrial solvent, its incorporation into molecular architectures for medicinal chemistry is a more recent, yet rapidly growing, field of interest.[3][4] The sulfone group imparts high polarity and the potential for strong hydrogen bonding interactions, while the saturated heterocyclic ring offers a three-dimensional geometry that can be advantageous for binding to protein targets.

This compound emerges as the premier reagent for introducing this desirable functionality. As a sulfonyl chloride, it provides a reactive handle for the formation of sulfonamides, sulfonates, and other sulfur(VI) linkages, which are cornerstone functional groups in a vast array of approved therapeutics.[4] This guide aims to consolidate the available technical information and provide actionable, field-proven insights into the handling and application of this potent synthetic tool.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule, characterized by a saturated five-membered sulfolane ring and a reactive chlorosulfonyl group at the 3-position.

-

IUPAC Name: 1,1-dioxo-tetrahydro-1λ⁶-thiophene-3-sulfonyl chloride[5]

-

CAS Number: 17115-47-8[6]

-

Molecular Formula: C₄H₇ClO₄S₂[7]

-

Molecular Weight: 218.68 g/mol [7]

The electron-withdrawing nature of the sulfone group (SO₂) within the ring significantly influences the reactivity of the exocyclic sulfonyl chloride (SO₂Cl). This intramolecular electronic effect enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 112-113 °C | [7] |

| Boiling Point | 446.2 ± 34.0 °C (Predicted) | [7] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The synthesis of this reagent is not widely documented in peer-reviewed literature, often residing in patent literature or being developed as a proprietary process. However, based on established principles of sulfonyl chloride synthesis, a robust and validated protocol can be constructed. The most logical and field-proven approach involves the oxidative chlorination of a suitable thiol precursor.

Rationale for Synthetic Strategy

The synthesis of alkanesulfonyl chlorides is reliably achieved through the oxidative chlorination of the corresponding thiol or disulfide.[8] This transformation requires a source of chlorine and an oxidizing agent in an aqueous medium. Reagents like N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite, NaOCl) in the presence of acid are effective for this purpose.[9] The key is to generate an electrophilic chlorine species that reacts with the sulfur of the precursor.

The logical precursor for our target molecule is 3-mercaptosulfolane (tetrahydrothiophene-3-thiol 1,1-dioxide). The synthesis of this precursor itself would start from commercially available materials, likely involving the nucleophilic opening of 3,4-epoxysulfolane with a sulfur nucleophile, followed by reduction.

Conceptual Synthesis Workflow

The following diagram outlines a plausible and scientifically sound multi-step synthesis, culminating in the desired product. This workflow represents a self-validating system, where the identity and purity of each intermediate would be confirmed before proceeding to the next step.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is an exemplary procedure based on well-established transformations for synthesizing sulfonyl chlorides from thiols.[9]

Objective: To synthesize this compound from 3-Mercaptosulfolane.

Materials:

-

3-Mercaptosulfolane

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hypochlorite solution (Bleach, ~8.25%)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend 3-Mercaptosulfolane (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Acidification: Add concentrated hydrochloric acid to the suspension. The amount should be sufficient to create a final aqueous HCl concentration of approximately 2.5 M upon addition of the bleach.

-

Cooling: Cool the vigorously stirred biphasic mixture to between -10°C and -5°C using an acetone/ice bath. Causality: This low temperature is critical to control the exothermicity of the oxidation and to prevent over-oxidation or decomposition of the desired product.

-

Oxidative Chlorination: Slowly add the sodium hypochlorite solution via the addition funnel over a period of 1 hour, ensuring the internal temperature does not rise above -5°C. Causality: The slow addition maintains control over the reaction rate. The bleach acts as both the oxidant and the source of active chlorine.

-

Reaction Monitoring: Stir the resulting solution for an additional hour at < -5°C. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

-

Work-up:

-

Separate the organic and aqueous layers in a pre-cooled separatory funnel.

-

Extract the aqueous layer with cold CH₂Cl₂ (2 x volumes).

-

Combine the organic layers and wash with cold saturated NaHCO₃ solution, followed by cold brine. Causality: The bicarbonate wash neutralizes excess acid, and the brine wash helps to remove water.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<10°C) to yield the crude product.

-

Purification & Validation: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis, comparing the data with known values.[7]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its ability to react with nucleophiles to form sulfonamides and sulfonates.

Sulfonamide Formation

The reaction with primary or secondary amines is the most common and powerful application. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct.

Caption: General scheme for sulfonamide synthesis.

Expert Insight: The choice of solvent and base is critical. Dichloromethane or THF are common solvents. For sensitive substrates, a hindered base like 2,6-lutidine can prevent unwanted side reactions. The reaction is typically initiated at 0°C and allowed to warm to room temperature.

Applications as a Pharmaceutical Intermediate

While specific, publicly available examples detailing the synthesis of marketed drugs using this exact reagent are scarce, its classification as a "pharmaceutical intermediate" points to its role in the synthesis of proprietary drug candidates.[6] The sulfolane-sulfonamide motif is explored in various therapeutic areas due to its ability to:

-

Improve Pharmacokinetic Properties: The polarity of the sulfolane can enhance aqueous solubility and modulate lipophilicity (LogP), which are key determinants of a drug's ADME profile.

-

Act as a Bioisostere: The sulfonamide group can act as a non-classical bioisostere for carboxylic acids, offering improved metabolic stability and different hydrogen bonding patterns.

-

Provide a Rigid Scaffold: The defined conformation of the five-membered ring can help in positioning other pharmacophoric elements for optimal interaction with a biological target.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate care.

-

Corrosive: As with all sulfonyl chlorides, it is corrosive and reacts with moisture. Contact with skin and eyes should be avoided.

-

Moisture Sensitive: The compound will hydrolyze to the corresponding sulfonic acid in the presence of water. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a potent and valuable reagent for introducing the sulfolane-3-sulfonyl moiety into organic molecules. Its high reactivity, coupled with the desirable physicochemical properties of the sulfolane scaffold, makes it an important tool for medicinal chemists and drug development professionals. While detailed synthetic procedures in the primary literature are sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the strategic use of building blocks like this will undoubtedly play a crucial role in the future of pharmaceutical discovery.

References

- Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). A New, Mild Preparation of Sulfonyl Chlorides. Chemistry - A European Journal, 16(41), 12474-12480.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound(SALTDATA: FREE). GuideChem. Retrieved January 13, 2026.

- Kerage, D., & Sibi, M. P. (2016). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Asian Journal of Organic Chemistry, 5(4), 434-449.

- CymitQuimica. (n.d.). 1,1-Dioxo-tetrahydro-1-λ6-thiophene-3-sulfonyl chloride. Retrieved January 13, 2026.

- Shell Oil Company. (1960s). Development of Sulfolane. (Historical context).

- Jia, L., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(26), 2418-2436.

- Wikipedia contributors. (2023, December 28). Sulfolane. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026.

- Yang, Z., Zhou, B., & Xu, J. (2014). A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 46(02), 225-229.

- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.

- Zarovnaya, I. S., & Dul'nev, P. G. (2011). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 47(5), 797-798.

- ChemicalBook. (n.d.). 17115-47-8(this compound) Product Description. Retrieved January 13, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. 3D-FD12979 - 11-dioxo-tetrahydro-1-6-thiophene-3-sulfonyl-… [cymitquimica.com]

- 6. This compound(SALTDATA: FREE), CasNo.17115-47-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. 17115-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Introduction: The Significance of the Sulfolane Scaffold in Modern Chemistry

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as 3-(chlorosulfonyl)thiolane 1,1-dioxide, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. It incorporates the highly polar and chemically stable sulfolane (tetrahydrothiophene 1,1-dioxide) ring system, which can impart desirable physicochemical properties such as increased solubility and metabolic stability to larger molecules.[1] The presence of the reactive sulfonyl chloride group provides a versatile handle for derivatization, allowing for the facile introduction of the sulfolane moiety onto a wide range of molecular scaffolds. This guide presents a comprehensive overview of a plausible synthetic route and purification strategy for this valuable building block, grounded in established chemical principles and state-of-the-art methodologies.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound is a multi-step process that requires careful consideration of the order of reactions to ensure high yields and purity. A logical and efficient pathway involves the initial construction of a functionalized tetrahydrothiophene ring, followed by the sequential introduction and modification of the sulfur-containing functional groups. The proposed synthetic strategy can be dissected into three key stages:

-

Formation of the Tetrahydrothiophene-3-thiol Precursor: This initial stage focuses on building the core heterocyclic structure with a thiol group at the 3-position, which will be later converted to the sulfonyl chloride.

-

Oxidative Chlorination to the Sulfonyl Chloride: This crucial step transforms the thiol into the highly reactive sulfonyl chloride. Modern, mild, and efficient methods are prioritized to ensure compatibility with the heterocyclic core.

-

Oxidation of the Ring Sulfide to the Sulfone: The final transformation involves the oxidation of the sulfide in the tetrahydrothiophene ring to the corresponding sulfone (1,1-dioxide), yielding the target molecule.

The following sections will provide a detailed, step-by-step examination of each of these stages, including the rationale behind the choice of reagents and reaction conditions.

Detailed Synthesis Protocol

Part 1: Synthesis of Tetrahydrothiophene-3-thiol

The synthesis of the key intermediate, tetrahydrothiophene-3-thiol, can be approached from commercially available starting materials. A plausible route begins with the synthesis of the parent tetrahydrothiophene, followed by functionalization at the 3-position.

Step 1a: Synthesis of Tetrahydrothiophene

Tetrahydrothiophene can be reliably synthesized from 1,4-dihalobutanes or by the reaction of tetrahydrofuran with hydrogen sulfide.[2][3] A common laboratory-scale preparation involves the reaction of 1,4-dichlorobutane with sodium sulfide.

Experimental Protocol: Synthesis of Tetrahydrothiophene

-

Materials: 1,4-dichlorobutane, Sodium sulfide nonahydrate, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

To this solution, add 1,4-dichlorobutane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude tetrahydrothiophene by distillation.

-

Step 1b: Functionalization to Tetrahydrothiophene-3-thiol

Direct thiolation of tetrahydrothiophene at the 3-position is challenging. A more controlled approach involves the introduction of a functional group that can be readily converted to a thiol. One such strategy is the bromination of tetrahydrothiophene-3-one, followed by substitution with a thiolating agent.

Experimental Protocol: Synthesis of Tetrahydrothiophene-3-thiol

-

Materials: Tetrahydrothiophene-3-one, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride, Thiourea, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Bromination: In a flask protected from light, dissolve tetrahydrothiophene-3-one in dry carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-tetrahydrothiophene-3-one.

-

Thiolation: Dissolve the crude 2-bromo-tetrahydrothiophene-3-one in ethanol and add thiourea. Reflux the mixture for several hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux for an additional period to hydrolyze the isothiouronium salt.

-

Acidification and Extraction: Cool the mixture and acidify with hydrochloric acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent and purify the resulting tetrahydrothiophene-3-thiol by vacuum distillation or column chromatography.

-

Part 2: Oxidative Chlorination to Tetrahydro-3-thiophenesulfonyl chloride

With the thiol in hand, the next step is its conversion to the sulfonyl chloride. Modern oxidative chlorination methods offer high efficiency and mild reaction conditions, which are preferable to traditional methods that often use harsh reagents. The use of hydrogen peroxide in combination with a chlorine source is a particularly attractive "green" chemistry approach.[4][5][6]

Experimental Protocol: Synthesis of Tetrahydro-3-thiophenesulfonyl chloride

-

Materials: Tetrahydrothiophene-3-thiol, Hydrogen peroxide (30% aq.), Thionyl chloride (SOCl₂), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve tetrahydrothiophene-3-thiol in acetonitrile and cool the solution in an ice bath.

-

To the stirred solution, add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

-

Following the addition of hydrogen peroxide, add thionyl chloride dropwise, again ensuring the temperature remains low. The reaction is typically rapid.[4]

-

After the addition is complete, allow the reaction to stir for a short period at room temperature.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Part 3: Oxidation to this compound

The final step is the oxidation of the sulfide within the tetrahydrothiophene ring to a sulfone. Hydrogen peroxide is a common and effective reagent for this transformation.[7][8] This oxidation can also be carried out at earlier stages of the synthesis, for instance, on tetrahydrothiophene itself to produce sulfolane, which can then be functionalized.[2][9] However, performing the oxidation as the final step can be advantageous to avoid potential side reactions with the more sensitive thiol or sulfonyl chloride functionalities.

Experimental Protocol: Synthesis of this compound

-

Materials: Tetrahydro-3-thiophenesulfonyl chloride, Hydrogen peroxide (30% aq.), Acetic acid (as solvent or catalyst).

-

Procedure:

-

Dissolve the crude Tetrahydro-3-thiophenesulfonyl chloride in acetic acid in a round-bottom flask.

-

Add hydrogen peroxide dropwise to the stirred solution. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition, the mixture is typically stirred at room temperature or gently heated to ensure complete oxidation. The reaction progress can be monitored by TLC or NMR spectroscopy.

-

Once the reaction is complete, the mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and residual hydrogen peroxide, and then dried under vacuum.

-

Purification of the Final Product

The crude this compound obtained from the synthesis will likely contain impurities from side reactions or unreacted starting materials. A robust purification strategy is essential to obtain the product in high purity, which is critical for its use in subsequent applications.

Purification Techniques:

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes) can be effective.

-

Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the product from impurities.

-

Washing and Drying: Thorough washing of the crude product with water is crucial to remove any water-soluble byproducts and reagents. Subsequent drying under vacuum is necessary to remove residual solvents.

Recommended Purification Protocol

-

Initial Wash: The filtered crude product should be washed extensively with cold water to remove any remaining acetic acid and hydrogen peroxide.

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent such as ethyl acetate or acetone.

-

Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

-

Characterization: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizing the Synthetic Pathway

To provide a clear overview of the entire synthetic process, the following diagrams illustrate the key transformations and the logical flow of the synthesis.

Figure 1: Proposed synthetic workflow for this compound.

Figure 2: A comprehensive flowchart for the purification of the final product.

Quantitative Data Summary

While the exact yields for this specific multi-step synthesis are not available in the literature, the individual transformations are based on well-established reactions with reported high efficiencies. The following table provides expected yield ranges for each key step based on analogous reactions reported in the chemical literature.

| Reaction Step | Transformation | Key Reagents | Expected Yield Range (%) | Reference(s) |

| 1 | Tetrahydrothiophene Synthesis | 1,4-dihalobutane, Na₂S | 70-85 | [2][3] |

| 2 | Thiol Synthesis | Bromoketone, Thiourea | 60-80 | General Knowledge |

| 3 | Oxidative Chlorination | Thiol, H₂O₂, SOCl₂ | 90-97 | [4] |

| 4 | Sulfide Oxidation | Sulfide, H₂O₂ | >90 | [8] |

Conclusion and Future Outlook

The synthesis and purification of this compound present a multi-faceted challenge that can be addressed through a well-designed, strategic synthetic route. The proposed pathway leverages modern, efficient, and mild chemical transformations to construct this valuable bifunctional building block. The key to a successful synthesis lies in the careful execution of each step, particularly the oxidative chlorination and the final purification. As the demand for novel molecular scaffolds with tailored properties continues to grow in the fields of drug discovery and materials science, the availability of robust synthetic methods for compounds like this compound will be of paramount importance. Further research into optimizing this synthetic route, perhaps through a more convergent approach, could further enhance its efficiency and scalability.

References

-

Wikipedia. Tetrahydrothiophene. [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation. [Link]

- RSC Publishing. (2025).

- Nacsa, E. D., & Lambert, T. H. (n.d.).

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

- Energy & Fuels. (2017).

-

Organic Chemistry Portal. Synthesis of tetrahydrothiophenes. [Link]

- ResearchGate. (2025).

- ResearchGate. (2025).

- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352.

- Shvartsberg, M. S., & Fedenok, L. G. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Russian Chemical Bulletin, 49(1), 134-141.

- ResearchGate. (2008). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides.

-

Semantic Scholar. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates. [Link]

- Chen, J., et al. (2023).

-

Wikipedia. Sulfolane. [Link]

Sources

- 1. CN105949171A - Tetrahydrothiophene synthesis method and process - Google Patents [patents.google.com]

- 2. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfolane - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Tetrahydro-3-thiophenesulfonyl Chloride 1,1-dioxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this compound. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Structural Elucidation Challenge

This compound, a derivative of sulfolane, presents a unique analytical challenge due to the presence of a reactive sulfonyl chloride moiety attached to a saturated heterocyclic ring. The sulfone group significantly influences the electronic environment of the molecule, making spectroscopic analysis a powerful tool for its structural confirmation and purity assessment. This guide will walk through the expected spectroscopic signatures and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit complex second-order coupling patterns due to the non-equivalent methylene protons in the five-membered ring. The strong electron-withdrawing effects of the sulfone and sulfonyl chloride groups will cause significant downfield shifts of the protons, particularly the one at the C-3 position.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-3 | 4.0 - 4.5 | Multiplet | Significantly deshielded due to the adjacent sulfonyl chloride and sulfone groups. |

| H-2, H-5 (axial & equatorial) | 3.0 - 3.8 | Multiplets | Complex splitting patterns due to geminal and vicinal coupling. Deshielded by the sulfone group. |

| H-4 (axial & equatorial) | 2.2 - 2.8 | Multiplets | Complex splitting patterns. |

Note: Predicted values are based on the analysis of sulfolane and related aliphatic sulfonyl chlorides. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom attached to the sulfonyl chloride group will be the most downfield-shifted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 65 - 75 | Highly deshielded by the directly attached sulfonyl chloride group. |

| C-2, C-5 | 50 - 60 | Deshielded by the adjacent sulfone group. |

| C-4 | 25 - 35 | Least deshielded of the ring carbons. |

Note: Predicted values are based on the analysis of sulfolane and related aliphatic sulfonyl chlorides. Actual values may vary.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale for Experimental Choices:

-

Solvent Selection: Due to the reactivity of the sulfonyl chloride group with protic solvents, aprotic deuterated solvents are essential. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and relatively simple residual solvent signal.[1] Acetone-d₆ or acetonitrile-d₃ are also suitable alternatives.

-

Internal Standard: For accurate chemical shift referencing, an inert internal standard such as tetramethylsilane (TMS) is used.[2]

-

Quantitative Analysis: For quantitative measurements, a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is crucial to ensure complete relaxation and accurate integration.[1]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[1]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

Add a small amount of TMS as an internal standard.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.[1]

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds (for qualitative analysis).

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfone and sulfonyl chloride groups.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric SO₂ Stretch (Sulfone & Sulfonyl Chloride) | 1370 - 1410 | Strong | A very intense and characteristic band for sulfonyl groups.[3] |

| Symmetric SO₂ Stretch (Sulfone & Sulfonyl Chloride) | 1166 - 1204 | Strong | Another strong and characteristic band for sulfonyl groups.[3] |

| S-Cl Stretch | 375 (approx.) | Strong | This band is in the far-IR region and may require specialized optics (e.g., CsI) to observe.[4] |

| C-H Stretch (alkane) | 2800 - 3000 | Medium | Characteristic of the methylene groups in the tetrahydrothiophene ring.[3] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

-

Sample Preparation: As the compound is likely a solid or a high-boiling liquid, the KBr pellet method is a robust choice for obtaining a high-quality spectrum.[1] Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.[1]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is essential to correct for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts.[1]

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.[1]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular ion peak is expected. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[1]

-

Key Fragmentation Pathways:

-

Loss of Cl•: A prominent fragment corresponding to the loss of a chlorine radical (M-35 and M-37) is anticipated.[1]

-

Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (M-64) is a common pathway for sulfonyl compounds.[1][5]

-

Ring Fragmentation: The tetrahydrothiophene ring is expected to undergo fragmentation, leading to smaller charged species. The mass spectrum of sulfolane shows characteristic fragments at m/z 56 and 41, which may also be observed.[6]

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Experimental Choices:

-

Derivatization: Due to the reactivity and potential thermal instability of sulfonyl chlorides, derivatization is often employed before GC-MS analysis. Conversion to a more stable sulfonamide by reaction with an amine (e.g., diethylamine) is a common strategy.[1] This improves chromatographic performance and provides a clear molecular ion for the derivative.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule.[1]

Step-by-Step Methodology (with Derivatization):

-

Sample Preparation (Derivatization):

-

Accurately weigh a known amount of the sulfonyl chloride into a vial.

-

Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).[1]

-

Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[1]

-

Allow the reaction to proceed to completion.

-

Dilute the reaction mixture to a suitable concentration for GC-MS analysis.

-

-

Instrument Parameters:

-

GC:

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry establishes the molecular weight and provides valuable structural clues through fragmentation analysis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize this and other reactive sulfonyl chloride compounds, ensuring the integrity and quality of their scientific endeavors.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1869-1873. [Link]

-

OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

-

Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity Profile of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as 3-(chlorosulfonyl)sulfolane (CAS RN: 17115-47-8), is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its reactivity profile, grounded in established chemical principles and supported by procedural insights. We will delve into its synthesis, explore its characteristic reactions with various nucleophiles, and discuss the influence of the sterically demanding and electron-withdrawing sulfolane moiety on its reactivity. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in the design and synthesis of novel molecular entities.

Introduction: A Profile of a Privileged Scaffold Component

The sulfonamide functional group is a cornerstone in modern drug design, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics and anticancer agents.[1][2][3][4] The enduring prevalence of this moiety stems from its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups.[5] Sulfonyl chlorides are the most common precursors for the synthesis of sulfonamides, reacting readily with primary and secondary amines.[5]

This compound distinguishes itself through the incorporation of a sulfolane (tetrahydrothiophene 1,1-dioxide) ring. Sulfolane is a polar aprotic solvent known for its high thermal and chemical stability.[6] The presence of this oxidized, five-membered heterocyclic ring system imparts distinct steric and electronic properties to the sulfonyl chloride, influencing its reactivity and the characteristics of the resulting sulfonamide or sulfonate ester products. Understanding this reactivity profile is paramount for its effective application in synthetic campaigns.

Synthesis of this compound

A plausible synthetic pathway is the direct reaction of sulfolane with chlorosulfonic acid. This reaction is known to be highly exothermic and requires careful control of reaction conditions to ensure selective monosulfonation at the 3-position and to avoid unwanted side reactions.[7][8]

Conceptual Synthesis Workflow:

Figure 1. Conceptual synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on established chlorosulfonation procedures and should be optimized with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), charge freshly distilled sulfolane. Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred sulfolane, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HCl gas.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being a solid, will precipitate.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield this compound as a white powder.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. The sulfolane ring, being electron-withdrawing, further enhances the electrophilicity of the sulfur center.

General Reactivity Diagram:

Figure 2. Core reactivity of the target sulfonyl chloride.

Reaction with Amines: Formation of Sulfonamides

The reaction with primary and secondary amines is the most prominent and synthetically useful transformation of this compound, yielding the corresponding sulfonamides. This reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the HCl byproduct.

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by a base affords the stable sulfonamide product.

General Experimental Protocol for Sulfonamide Synthesis:

-

Reactant Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.05 equivalents) in the same solvent dropwise.

-

Reaction and Monitoring: Allow the reaction to stir at room temperature for 1-3 hours, monitoring its completion by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Table 1: Representative Sulfonamide Synthesis Data (Hypothetical)

| Amine | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 2 | 92 |

| Benzylamine | Pyridine | Tetrahydrofuran | 1.5 | 95 |

| Morpholine | Triethylamine | Dichloromethane | 1 | 98 |

| Diethylamine | Triethylamine | Dichloromethane | 2.5 | 88 |

Reaction with Alcohols and Phenols: Formation of Sulfonate Esters

This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. These esters are valuable as intermediates in organic synthesis, with the sulfonate group acting as an excellent leaving group in nucleophilic substitution reactions.

General Experimental Protocol for Sulfonate Ester Synthesis:

-

Reactant Preparation: Dissolve the alcohol or phenol (1.0 equivalent) and a base, typically pyridine which also acts as a solvent (excess), in a flask under an inert atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add this compound (1.1 equivalents) portion-wise.

-

Reaction and Monitoring: Stir the reaction at room temperature overnight, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: Representative Sulfonate Ester Synthesis Data (Hypothetical)

| Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | Pyridine | Pyridine | 12 | 85 |

| Phenol | Triethylamine | Dichloromethane | 16 | 89 |

| Isopropanol | Pyridine | Pyridine | 24 | 78 |

| Benzyl alcohol | Triethylamine | Dichloromethane | 14 | 91 |

Stability and Handling

This compound is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon). It will hydrolyze in the presence of water to the corresponding sulfonic acid. As with other sulfonyl chlorides, it is corrosive and should be handled with appropriate personal protective equipment. The reaction with sulfolane and chlorosulfonic acid is highly exothermic and potentially hazardous, requiring strict temperature control.[7]

Applications in Drug Discovery and Development

The sulfolane moiety in derivatives of this compound can offer several advantages in drug design:

-

Modulation of Physicochemical Properties: The polar sulfone group can improve aqueous solubility and other pharmacokinetic properties of a drug candidate.

-

Metabolic Stability: The sulfolane ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a molecule.

-

Vectorial Interactions: The two sulfone oxygens can act as hydrogen bond acceptors, providing additional binding interactions with biological targets.

-

Scaffold Hopping and SAR Exploration: The use of this building block allows for the exploration of new chemical space and the generation of novel analogs of existing drug scaffolds for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing the tetrahydro-3-thiophenesulfonamide moiety are not widely documented, the versatility of this reagent makes it a valuable tool for lead optimization in various therapeutic areas.

Conclusion